9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone
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Overview
Description
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone, commonly known as ADH, is a chemical compound that has been extensively studied for its properties and applications in scientific research. ADH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 214-216°C.
Mechanism Of Action
ADH reacts with carbonyl compounds to form a Schiff base, which can be detected by UV-visible spectroscopy. The reaction is specific for carbonyl compounds and does not react with other functional groups.
Biochemical And Physiological Effects
ADH has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
Advantages And Limitations For Lab Experiments
The advantages of using ADH in laboratory experiments include its high specificity for carbonyl compounds, its stability under normal laboratory conditions, and its ease of use. However, ADH has some limitations, such as its sensitivity to light and its relatively low solubility in aqueous solutions.
Future Directions
There are several future directions for the use of ADH in scientific research. One area of interest is the development of new methods for the detection and quantification of carbonyl compounds in biological systems. Another area of interest is the use of ADH as a reagent for the detection of carbonyl compounds in environmental samples. Additionally, the development of new derivatives of ADH with improved properties for specific applications is an area of ongoing research.
Synthesis Methods
ADH can be synthesized by the reaction between 9-anthracenecarbaldehyde and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline powder that is purified by recrystallization.
Scientific Research Applications
ADH has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond. They are important intermediates in many chemical reactions and are also found in many biological systems.
properties
CAS RN |
10208-19-2 |
---|---|
Product Name |
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Molecular Formula |
C21H14N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H14N4O4/c26-24(27)16-9-10-20(21(12-16)25(28)29)23-22-13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13,23H/b22-13- |
InChI Key |
NUMAOWIOKLXBNM-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
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